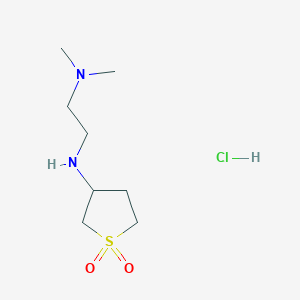
1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene
Overview
Description
1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H7F5 and a molecular weight of 210.15 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene consists of a benzene ring substituted with a difluoroethyl group and a trifluoromethyl group . The exact positions of these substituents on the benzene ring could influence the compound’s properties and reactivity.Scientific Research Applications
Fluorination and Chemical Reactions
- "1,3-Bis-(trifluoromethyl)benzene", a related compound, has been fluorinated using potassium tetrafluorocobaltate, resulting in lightly fluorinated products. This study discusses mechanistic implications and probable further reaction pathways, which could be relevant for understanding the behavior of 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene in similar contexts (Parsons, 1972).
Photophysical Processes
- Research into the photochemistry of fluoro(trifluoromethyl)benzenes in the gas phase reveals interesting photophysical processes. These findings could potentially apply to the behavior of 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene under similar conditions (Al-ani, 1973).
Polymer Synthesis
- A highly fluorinated monomer similar to 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene has been synthesized and used to produce hydrophobic, low dielectric polyethers with moderate thermal stability. This suggests potential applications of 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene in polymer science (Fitch et al., 2003).
Organometallic Synthesis
- The compound has been used in organometallic synthesis, serving as a starting material for creating various organometallic intermediates, indicating its utility in complex chemical syntheses (Porwisiak & Schlosser, 1996).
Electrochemistry and Chemiluminescence
- Starburst oligofluorenes centered around similar compounds have been studied for their electrochemical and electrogenerated chemiluminescence properties, which could hint at similar applications for 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene (Qi et al., 2016).
Molecular Structure Studies
- The molecular structure and conformation of related compounds, such as 1,3,5-tris(trifluoromethyl)benzene, have been studied through methods like gas-phase electron diffraction, which can provide insights into the structural properties of 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene (Kolesnikova et al., 2014).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action. The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
1-(1,1-difluoroethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-8(10,11)6-3-2-4-7(5-6)9(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDFXZNUPIQYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1454239.png)
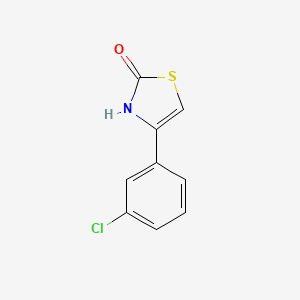
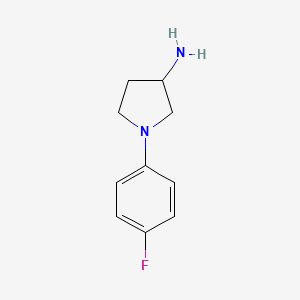
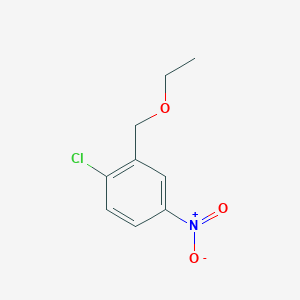

amine](/img/structure/B1454245.png)
![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)
![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)

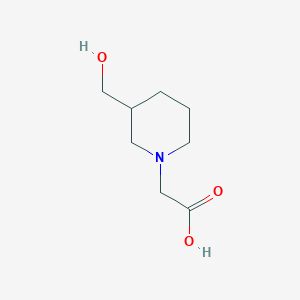
![2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide](/img/structure/B1454255.png)
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine dihydrochloride](/img/structure/B1454256.png)
![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)
